2-(Benzylamino)-6-chloroquinazolin-4(3H)-one
Overview
Description
2-(Benzylamino)-6-chloroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one typically involves the reaction of 6-chloroquinazolin-4(3H)-one with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the benzylamine group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted quinazolinones, while oxidation and reduction reactions can lead to different oxidation states and ring modifications.
Scientific Research Applications
2-(Benzylamino)-6-chloroquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent.
Biological Studies: Researchers investigate its antimicrobial and anti-inflammatory properties, exploring its potential use in treating infections and inflammatory conditions.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into its mechanism of action and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to its antitumor effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or repair mechanisms, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-4(3H)-pyrimidinone: This compound shares a similar benzylamino group but has a pyrimidinone core instead of a quinazolinone core.
Benzylamine: A simpler structure with a benzyl group attached to an amine, used as a precursor in organic synthesis.
Uniqueness
2-(Benzylamino)-6-chloroquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct biological activities. Its combination of a benzylamino group and a chloro substituent enhances its potential as a therapeutic agent, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(benzylamino)-6-chloro-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-7-13-12(8-11)14(20)19-15(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBHBKKFQLDBQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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